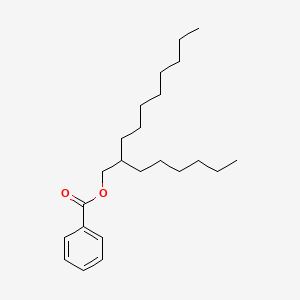
1-Decanol, 2-hexyl-, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanol, 2-hexyl-, benzoate is an organic compound that belongs to the class of esters It is derived from the reaction between 2-hexyldecanol and benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decanol, 2-hexyl-, benzoate can be synthesized through the esterification reaction between 2-hexyldecanol and benzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently. The product is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed using industrial-grade catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. After the reaction is complete, the product is separated and purified using industrial separation techniques such as distillation, filtration, and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Decanol, 2-hexyl-, benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hexyldecanol and benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: 2-Hexyldecanol and benzoic acid.
Reduction: 2-Hexyldecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Decanol, 2-hexyl-, benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-decanol, 2-hexyl-, benzoate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing 2-hexyldecanol and benzoic acid, which can then exert their effects on cellular processes. The molecular targets and pathways involved include membrane disruption, enzyme inhibition, and modulation of signaling pathways.
Comparison with Similar Compounds
1-Decanol, 2-hexyl-, benzoate can be compared with other similar esters such as:
2-Hexyl-1-decanol benzoate: Similar structure but different alkyl chain length.
1-Decanol benzoate: Lacks the hexyl substitution, resulting in different physical and chemical properties.
2-Hexyl-1-decanol acetate: Different ester group, leading to variations in reactivity and applications.
Properties
CAS No. |
163883-40-7 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-hexyldecyl benzoate |
InChI |
InChI=1S/C23H38O2/c1-3-5-7-9-10-13-17-21(16-12-8-6-4-2)20-25-23(24)22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3 |
InChI Key |
FYHVUGCQEFBZTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















